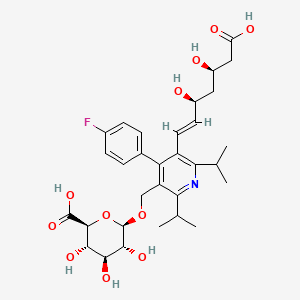

Desmethyl-Cerivastatin-O-beta-D-glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

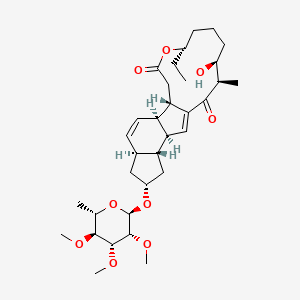

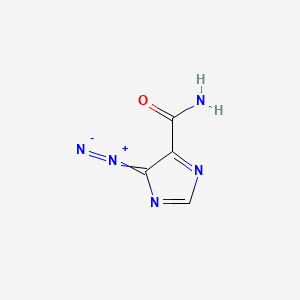

The glucuronidation of cerivastatin and its metabolites, including Desmethyl cerivastatin O-b-D-glucuronide, involves several enzymes and pathways. Glucuronidation is a critical phase II metabolic reaction conducted by the UDP glucuronosyltransferase (UGT) family of enzymes. These reactions primarily occur in the liver but can also take place in other tissues, including the intestine, kidney, and brain. The specific mechanisms of cerivastatin glucuronidation reveal insights into its metabolism and the formation of its glucuronide conjugates (Prueksaritanont et al., 2002).

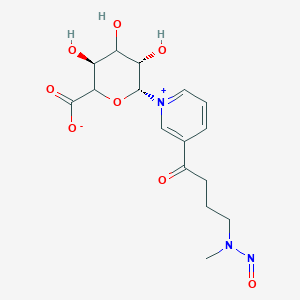

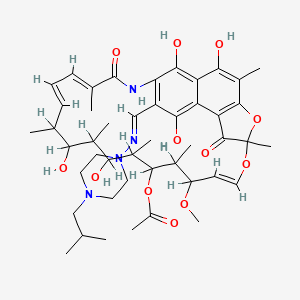

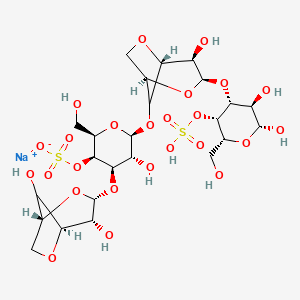

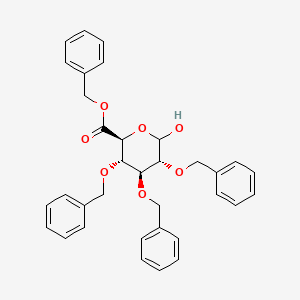

Molecular Structure Analysis

The molecular structure of Desmethyl cerivastatin O-b-D-glucuronide includes a glucuronic acid moiety attached to the cerivastatin molecule. This modification significantly impacts the molecule's polarity and solubility, facilitating its excretion through renal or biliary routes. The structural modification also affects the molecule's interaction with biological targets, potentially altering its pharmacological profile.

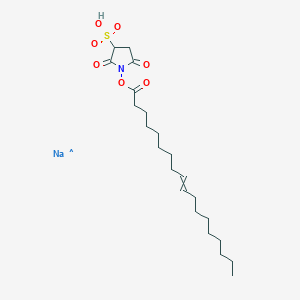

Chemical Reactions and Properties

Desmethyl cerivastatin O-b-D-glucuronide, as a glucuronide conjugate, exhibits different chemical properties compared to its parent compound, cerivastatin. The addition of glucuronic acid enhances its water solubility, making it more readily excreted from the body. This property is crucial for the detoxification and elimination of cerivastatin, reducing the risk of accumulation and potential toxicity (Prueksaritanont et al., 2002).

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und Arzneimittelstoffwechsel

Desmethyl-Cerivastatin-O-beta-D-glucuronid ist ein Metabolit von Cerivastatin, einem Medikament, das zur Senkung des Cholesterinspiegels eingesetzt wurde {svg_1}. Das Verständnis des Metabolismus von Cerivastatin, einschließlich der Bildung dieses Metaboliten, ist entscheidend für die Vorhersage von Arzneimittelwechselwirkungen und individuellen Patientenreaktionen {svg_2}.

Hemmung von Cytochrom-P450-Enzymen

Diese Verbindung kann, wie andere Glucuronide, das Potenzial haben, Cytochrom-P450-Enzyme, insbesondere CYP2C8, zu hemmen {svg_3}. Dieses Enzym ist am Stoffwechsel vieler Medikamente beteiligt, und seine Hemmung kann zu erheblichen Arzneimittelwechselwirkungen führen {svg_4}.

Strukturbiologie und Biochemie

Die Untersuchung, wie this compound und ähnliche Verbindungen mit Enzymen wie CYP2C8 interagieren, kann wertvolle Einblicke in die Struktur und Funktion dieser Enzyme liefern {svg_5}.

Toxikologie

Als Metabolit von Cerivastatin kann this compound eine Rolle bei den bekannten Nebenwirkungen des Arzneimittels spielen. Cerivastatin wurde aufgrund des Risikos einer schweren Muskeltxozität vom Markt genommen {svg_6}.

Entwicklung neuer Therapeutika

Das Verständnis der Pharmakokinetik und Pharmakodynamik von this compound könnte möglicherweise bei der Entwicklung neuer Therapeutika helfen, insbesondere solcher, die auf die Modulation des Cholesterinspiegels abzielen {svg_7}.

Umweltüberwachung

Als ein vom Menschen ausgeschiedener Metabolit könnte die Überwachung der Konzentrationen von this compound in Abwasser möglicherweise Informationen über den Arzneimittelkonsum auf Bevölkerungsebene liefern {svg_8}.

Wirkmechanismus

Target of Action

Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of Cerivastatin . Cerivastatin’s primary target is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of sterols, including cholesterol .

Mode of Action

Desmethyl Cerivastatin-O-beta-D-glucuronide, like Cerivastatin, is likely to act as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This results in a decrease in cholesterol in hepatic cells, leading to the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Cerivastatin-O-beta-D-glucuronide is the mevalonate pathway . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, reducing the synthesis of cholesterol and other sterols . This leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on the cell surface . These receptors bind to LDL in the bloodstream and internalize it, reducing circulating LDL cholesterol levels .

Pharmacokinetics

This suggests that a significant proportion of the drug is absorbed into the bloodstream after oral administration .

Result of Action

The primary result of Desmethyl Cerivastatin-O-beta-D-glucuronide’s action is a reduction in both intracellular and circulating levels of LDL cholesterol . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular events .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMUKCNIVAOAKJ-YKYYUPDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40FNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)